
Cussosaponin C
Vue d'ensemble
Description
Cussosaponin C (CAS: 366814-42-8) is a triterpenoid saponin with the molecular formula C₅₉H₉₆O₂₅ and a molecular weight of 1205.39 g/mol . It is primarily isolated from the roots of Sophora flavescens (苦参) and Sophora tonkinensis (苦木根) , though conflicting reports suggest its presence in Pulsatilla koreana Nakai (朝鲜白头翁) . Structurally, it features a hederagenin aglycone core linked to a branched oligosaccharide chain, including rhamnose, arabinose, and glucose residues .
This compound exhibits a specific rotation of [α]D = -34.0° (c = 0.1, MeOH) and -6.5° (c = 0.4, pyridine), distinguishing it from related saponins . Pharmacologically, it demonstrates antidiabetic, antitumor, and anti-inflammatory properties, with studies highlighting its role in modulating glucose metabolism and inhibiting cancer cell proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cussosaponin C is typically isolated from the roots of Pulsatilla koreana Nakai through a series of extraction and purification processes . The extraction involves using solvents such as methanol, ethanol, or acetonitrile to obtain the crude extract, which is then subjected to chromatographic techniques for purification . High-performance liquid chromatography coupled with a charged aerosol detector is often employed to achieve high purity levels .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Pulsatilla koreana Nakai roots, followed by purification using advanced chromatographic methods . The process is optimized to ensure maximum yield and purity, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
Cussosaponin C undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities and properties .
Applications De Recherche Scientifique
Chemical and Analytical Applications
Cussosaponin C serves as a reference compound in analytical chemistry. It is utilized in the development and validation of chromatographic methods, which are essential for analyzing complex mixtures in various research contexts.
Key Properties
- Molecular Formula : C₃₆H₅₄O₁₈
- CAS Number : 366814-42-8
Biological Activities
This compound exhibits several biological activities, making it a subject of interest in pharmacological studies.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, which could be beneficial in treating inflammatory disorders. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
Antioxidant Activity
The compound has been shown to scavenge free radicals, contributing to its antioxidant capacity. This property is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases.
Antitumor Effects
This compound has been investigated for its potential antitumor effects. In vitro studies revealed that it can induce apoptosis in cancer cells, suggesting its possible use as an adjunct therapy in cancer treatment.
Medicinal Applications
The therapeutic potential of this compound extends to various diseases:
Cancer Treatment
This compound is being explored for its efficacy against different types of cancer, including breast and colon cancers. Its mechanism involves the modulation of signaling pathways that regulate cell proliferation and apoptosis.
Treatment of Inflammatory Disorders
Due to its anti-inflammatory properties, this compound is also being studied for potential applications in treating conditions such as arthritis and other inflammatory diseases.
Industrial Applications
This compound is utilized in the development of natural product-based pharmaceuticals and nutraceuticals. Its bioactive properties make it an attractive ingredient for formulating health supplements aimed at enhancing overall well-being.
Nematicidal Activity
A study isolated triterpenoid saponins from Pulsatilla koreana, including this compound, and assessed their nematicidal activity against the root-knot nematode (Meloidogyne incognita). The methanol extract demonstrated strong activity with an LC₅₀ value of 92.8 μg/mL after 48 hours, indicating its potential as a natural nematicide .
Compound | LC₅₀ (μg/mL) | Activity Level |
---|---|---|
This compound | 70.1 - 94.7 | Significant |
Fosthiazate (Control) | 78.6 | High |
Antitumor Study
In a study focusing on breast cancer cells, this compound was shown to significantly reduce cell viability and induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Mécanisme D'action
Cussosaponin C exerts its effects through multiple molecular targets and pathways. It is known to inhibit the secretion of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated murine RAW264.7 macrophage cell lines . This inhibition is achieved through the modulation of signaling pathways involved in inflammation and immune responses . Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Structural Comparison
Cussosaponin C belongs to the oleanane-type triterpenoid saponins, sharing structural motifs with compounds like Hederacolchiside E, Anemoside B4, and Pulsatilloside D. Key structural differences include:
Key Observations :
- The sugar chain branching at position C-3 of the aglycone distinguishes this compound from Hederacolchiside E and Anemoside B4 .
Pharmacological Activity
Key Observations :
- This compound exhibits broad-spectrum activity , particularly in antidiabetic and anti-inflammatory pathways, unlike Anemoside B4, which shows weaker effects .
- Hederacolchiside E demonstrates superior antimicrobial potency , likely due to its linear sugar chain enhancing membrane disruption .
Analytical Differentiation
HPLC fingerprints of Pulsatilla species reveal 10 common peaks across species, but this compound elutes at tR = 23.4 min (C18 column, acetonitrile/water gradient), distinguishing it from Pulsatilloside D (tR = 19.8 min) and Anemoside B4 (tR = 26.1 min) .
Activité Biologique
Cussosaponin C, a triterpenoid saponin extracted from Pulsatilla koreana, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by its complex glycosidic structure, which contributes to its biological activity. The structural elucidation is typically achieved through spectroscopic techniques such as NMR and mass spectrometry, allowing researchers to identify its functional groups and stereochemistry.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values indicating potent activity .
- Nematicidal Activity : Research indicates that this compound has effective nematicidal properties against Meloidogyne incognita, a root-knot nematode. In vitro assays revealed that it exhibits strong nematicidal activity with LC50 values comparable to standard nematicides . The compound's efficacy was particularly noted at 24 hours post-treatment, suggesting rapid action.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, showing promise in enhancing cognitive function and providing protection against neurodegenerative conditions. This is attributed to its ability to modulate oxidative stress and inflammatory responses in neural tissues .
The biological effects of this compound are believed to be mediated through several mechanisms:
- Apoptosis Induction : In cancer cells, this compound triggers apoptotic pathways, leading to cell death. This involves the activation of caspases and the modulation of Bcl-2 family proteins .
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help mitigate oxidative stress—an underlying factor in many diseases, including cancer and neurodegeneration .
- Inhibition of Angiogenesis : By interfering with the vascular endothelial growth factor (VEGF) signaling pathway, this compound can inhibit angiogenesis, thereby limiting tumor growth and metastasis .
Table 1: Summary of Biological Activities of this compound
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of Cussosaponin C in natural extracts?
Methodological Answer:
- Structural Confirmation : Use spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and 2D NMR (e.g., HSQC, HMBC) to resolve the glycosylation pattern and aglycone structure. For example, the [α]D value of this compound (−34.0° in pyridine) and its molecular formula (C₅₉H₉₆O₂₅) are critical identifiers .
- Purity Validation : Employ HPLC with UV/ELSD detection (≥98% purity threshold) using reference standards (CAS: 366814-42-8) .
Q. What plant sources and extraction protocols are optimal for isolating this compound?
Methodological Answer:
- Primary Sources : Isolate from Cussonia racemosa leaves or Pulsatilla koreana roots using polar solvent extraction (e.g., methanol/water) followed by column chromatography (silica gel or reversed-phase C18) .
- Quality Control : Cross-validate extracts via HPLC fingerprints to distinguish species-specific saponin profiles (e.g., Pulsatilla species share 10 common peaks) .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
Methodological Answer:
- Quantitative HPLC : Use a C18 column with a mobile phase of acetonitrile/water (gradient elution) and calibrate against certified reference standards .
- Validation Parameters : Assess linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (90–110%) per ICH guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Contextual Factors : Compare source plant authenticity (e.g., Cussonia racemosa vs. Pulsatilla koreana), extraction protocols, and bioassay conditions (cell lines, dosage) .
- Meta-Analysis : Aggregate data from pharmacological studies (e.g., anti-inflammatory vs. cytotoxic activity) and apply multivariate statistical models to identify confounding variables .
Q. What experimental designs are suitable for investigating this compound’s structure-activity relationships (SAR)?
Methodological Answer:
- Glycosylation Impact : Synthesize analogs with modified sugar moieties (e.g., removal of α-L-rhamnose at C-28) and test activity in in vitro models (e.g., NF-κB inhibition assays) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., TNF-α or COX-2) and validate via surface plasmon resonance (SPR) .
Q. How can researchers elucidate the biosynthetic pathway of this compound in source plants?
Methodological Answer:
- Isotopic Labeling : Track precursor incorporation (e.g., ¹³C-mevalonate) using LC-MS/MS to map the triterpenoid backbone assembly .
- Transcriptomic Analysis : Perform RNA sequencing on Cussonia racemosa to identify candidate genes (e.g., cytochrome P450s, glycosyltransferases) and validate via CRISPR-Cas9 silencing .
Q. What strategies mitigate challenges in reproducing pharmacological studies on this compound?
Methodological Answer:
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT, IC₅₀) and ensure batch-to-batch consistency of extracts via HPLC-MS/MS profiling .
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .
Q. How can researchers evaluate synergistic effects of this compound in combination therapies?
Methodological Answer:
- Isobolographic Analysis : Test combinations with chemotherapeutic agents (e.g., paclitaxel) in dose-matrix formats and calculate combination indices (CI < 1 indicates synergy) .
- Mechanistic Studies : Use Western blotting to assess pathway modulation (e.g., apoptosis markers like Bcl-2/Bax) in co-treated cell lines .
Q. Data Analysis and Reproducibility
Q. How should researchers address variability in this compound’s solubility and stability during experiments?
Methodological Answer:
- Solubility Optimization : Test solvents (e.g., DMSO, cyclodextrins) and measure stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
- Storage Guidelines : Lyophilize pure compounds and store at −80°C under inert gas (N₂) to prevent oxidation .
Q. What computational tools are effective for modeling this compound’s pharmacokinetics?
Methodological Answer:
- ADME Prediction : Use SwissADME to estimate absorption, distribution, and CYP450 interactions .
- In Vivo Validation : Perform PK/PD studies in rodent models with LC-MS/MS quantification of plasma/tissue levels .
Q. Conflict Resolution and Ethical Practices
Q. How can researchers reconcile discrepancies in taxonomic nomenclature for this compound-producing plants?
Methodological Answer:
- Phylogenetic Analysis : Use DNA barcoding (e.g., ITS, rbcL sequences) to confirm species identity and cross-reference with herbarium vouchers .
Q. What ethical frameworks apply when sourcing this compound from endangered plants?
Methodological Answer:
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H96O25/c1-23(2)26-12-17-59(54(74)84-52-45(72)41(68)38(65)30(80-52)22-76-49-46(73)42(69)47(29(20-60)79-49)82-50-43(70)39(66)35(62)24(3)77-50)19-18-57(8)27(34(26)59)10-11-32-56(7)15-14-33(55(5,6)31(56)13-16-58(32,57)9)81-53-48(37(64)28(61)21-75-53)83-51-44(71)40(67)36(63)25(4)78-51/h24-53,60-73H,1,10-22H2,2-9H3/t24-,25-,26-,27+,28-,29+,30+,31-,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,56-,57+,58+,59-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVCFPDMEANTCJ-BGVVGBMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H96O25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1205.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.